![molecular formula C12H17NO B1426879 [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine CAS No. 1342559-22-1](/img/structure/B1426879.png)
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
Overview
Description
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine, also known as 1-cyclopropyl-2-(4-methylphenoxy)ethylamine, is a cyclic amine compound with a phenoxy substituent. It is a derivative of cyclopropylamine, a cyclic amine that is used in a wide range of chemical and biological research applications. The compound has been studied for its potential use in the synthesis of pharmaceuticals, as well as for its possible therapeutic effects.
Scientific Research Applications
Antimicrobial Additives for Lubricating Oils
The synthesis and application of aminomethoxy derivatives related to [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine have been explored for their potential as antimicrobial additives in lubricating oils. These compounds have demonstrated efficiency in suppressing the activity of various microorganisms, highlighting their potential in enhancing the microbial resistance of lubricants (Mammadbayli et al., 2018).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of heterocyclic compounds using cyclopropane derivatives similar to [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine. These studies focus on developing new synthetic routes and methodologies, contributing to the field of medicinal chemistry and drug development. For example, copper-catalyzed Chan-Lam cyclopropylation has been utilized to synthesize cyclopropyl aryl ethers and cyclopropyl amine derivatives, which are valuable in medicinal chemistry (Derosa et al., 2018).
Antitumor and Antimonoamineoxidase Activity
Certain cyclopropyl-containing compounds, synthesized from aminoesters related to [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine, have shown promising antitumor and antimonoamineoxidase activities. These findings suggest potential therapeutic applications in treating cancer and disorders related to monoamine oxidase (Markosyan et al., 2020).
Postharvest Quality Improvement of Ornamental Crops
Research on non-volatile cyclopropene compounds, similar in structure to [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine, has shown effectiveness in improving the postharvest quality of ethylene-sensitive ornamental plants. These studies highlight the potential of such compounds in agricultural and horticultural applications, particularly in extending the shelf life and maintaining the aesthetic value of ornamental crops (Seglie et al., 2010).
properties
IUPAC Name |
1-cyclopropyl-2-(4-methylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-2-6-11(7-3-9)14-8-12(13)10-4-5-10/h2-3,6-7,10,12H,4-5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBNETIHJBVJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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